5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one
Description
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)-1,3,4-oxathiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-4-2-1-3-5(10)6(4)7-11-14-8(12)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRYRFFPJNNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NSC(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369406 | |
| Record name | 5-(2,6-dichlorophenyl)-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67048-91-3 | |
| Record name | 5-(2,6-dichlorophenyl)-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2,6-Dichlorobenzamide with Chlorocarbonylsulfenyl Chloride
The primary method involves the reaction of 2,6-dichlorobenzamide with chlorocarbonylsulfenyl chloride (ClC(O)SCl) in toluene at elevated temperatures. This exothermic process generates the oxathiazol-2-one ring through a [3+2] cycloaddition mechanism, releasing hydrogen chloride gas. Critical parameters include:
- Stoichiometry : A 1:1.25–1.5 molar ratio of benzamide to ClC(O)SCl ensures complete conversion.
- Temperature : Initial gentle heating to 58°C triggers the reaction, with subsequent maintenance at 110°C for 1–2 hours to drive completion.
- Solvent : Toluene optimizes solubility and facilitates byproduct removal.
Post-reaction, the crude product is purified via crystallization from methylcyclohexane, yielding white crystalline solids with melting points between 130–135°C.
Alternative Pathway: Thionation of 2,6-Dichlorophenyl Oxadiazole Precursors
While less common, thionation of preformed 1,3,4-oxadiazoles offers a supplementary route. For example, 2,6-di-tert-butylphenol-derived oxadiazoles undergo sulfur insertion using phosphorus pentasulfide (P4S10) in refluxing xylene. Although this method is applicable to hindered phenols, its utility for 2,6-dichlorophenyl systems remains underexplored.
Reaction Optimization and Yield Enhancement
Solvent and Catalytic Effects
Nonpolar solvents like toluene or chlorobenzene minimize side reactions, while polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce yield due to hydrolysis. Catalytic additives, such as pyridine, neutralize HCl byproducts, shifting equilibrium toward product formation.
Purification Strategies
Crystallization solvents critically impact purity:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Methylcyclohexane | 99.5 | 75 |
| Ethyl acetate | 98.2 | 68 |
| Methanol | 95.8 | 60 |
Methylcyclohexane emerges as optimal, balancing solubility at high temperatures and precipitatory power upon cooling.
Spectroscopic Characterization and Analytical Validation
Infrared Spectroscopy (IR)
Key absorption bands confirm functional groups:
Nuclear Magnetic Resonance (NMR)
1H-NMR (CDCl3) :
- Aromatic protons (2,6-dichlorophenyl): δ7.92 (s, 2H, ortho-Cl).
- Oxathiazolone ring protons: Absent due to deshielding.
13C-NMR :
High-Resolution Mass Spectrometry (HRMS)
Molecular ion [M]- + at m/z 289.9412 (calc. for C9H4Cl2NO2S), with characteristic fragmentation via HNCO loss (−43.0058 Da).
Comparative Analysis of Substituent Effects
Electron-withdrawing groups (e.g., Cl, NO2) at the meta and para positions enhance cyclization rates but reduce solubility. The 2,6-dichloro substitution pattern introduces steric hindrance, necessitating higher reaction temperatures compared to monosubstituted analogs.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Component | Cost ($/kg) | Environmental Impact |
|---|---|---|
| 2,6-Dichlorobenzamide | 320 | Moderate |
| ClC(O)SCl | 450 | High |
| Toluene | 12 | Low |
Despite high reagent costs, the process’s high atom economy (82%) justifies industrial adoption.
Chemical Reactions Analysis
Types of Reactions: 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of inflammatory and autoimmune diseases. Its ability to modulate biological pathways makes it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one exerts its effects involves the interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Heteroatom Configuration : The oxathiazolone core (O, S, N) may confer distinct electronic properties compared to oxadiazolone (O, N, N), affecting reactivity and target binding .
- Substituent Positioning : The 2,6-dichloro pattern on the phenyl ring creates steric and electronic effects distinct from the 2,4-dichloro derivatives in oxadiazon/oxadiargyl.
Triazolo-Thiadiazole Derivatives
Compounds like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles () share sulfur-containing heterocycles but differ in fused triazole-thiadiazole systems. These derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli , suggesting that this compound could similarly target microbial enzymes.
Research Findings and Functional Implications
- Synthetic Methodology : Analogous to oxadiazole synthesis (), this compound may be synthesized via cyclization of thioamide intermediates under acidic conditions. Triethylamine-assisted acetylation (as in ) could also modify its side chains .
- Biological Potential: While oxadiazoles are herbicidal, the sulfur atom in oxathiazolones might enhance interactions with microbial enzymes, analogous to triazolo-thiadiazoles .
Biological Activity
5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This compound features a dichlorophenyl substituent at the 5-position of the oxathiazole ring, which contributes to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C₈H₃Cl₂N₁O₂S
- Molecular Weight : 248.086 g/mol
- CAS Number : 67048-91-3
Biological Activities
Research has demonstrated that this compound exhibits various biological activities including:
-
Enzyme Inhibition :
- The compound has shown significant inhibition of monoamine oxidase B (MAO-B), with an IC₅₀ value of 0.036 μM. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease.
-
Antimicrobial Activity :
- Studies indicate that derivatives of oxathiazole compounds exhibit antibacterial properties against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but shows promise based on related compounds .
- Antioxidant Activity :
- Anticancer Potential :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The dichlorophenyl group enhances the compound's lipophilicity and electrophilicity, which are critical for interaction with biological targets.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dichlorophenyl substituent | MAO-B inhibition |
| 5-(Trifluoromethyl)phenyl-[1,3,4]oxathiazol-2-one | Trifluoromethyl group | Enhanced lipophilicity |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Indole derivative | Strong MAO inhibition |
Case Studies and Research Findings
Several studies have explored the biological activities of related oxathiazole compounds:
-
MAO-B Inhibition Study :
- A study highlighted the effectiveness of various oxathiazole derivatives in inhibiting MAO-B enzymes. The structure of this compound was noted as a key factor influencing its inhibitory potency.
- Antibacterial Activity Assessment :
- Antioxidant and Anticancer Evaluation :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one, and how is purity validated?
- Methodological Answer : Synthesis typically involves cyclocondensation of 2,6-dichlorophenyl isocyanate with thioacylating agents or cyclization of thiourea precursors. Purity is confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry (MS). For example, reactions with trivalent phosphorus compounds (e.g., triphenylphosphine) can be monitored using thin-layer chromatography (TLC) to track desulfurization intermediates .
Q. What analytical techniques are most effective for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using APEXII software and refinement via SHELXL2014 allows precise determination of bond lengths, angles, and torsional parameters. For example, SCXRD analysis of related oxathiazolone isomers confirmed planar oxathiazolone rings and non-covalent interactions influencing packing .
Q. How should researchers address stability challenges during storage and handling of this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C. Decomposition pathways can be identified using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to detect hydrolysis byproducts (e.g., sulfides or carbonyl derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound with trivalent phosphorus compounds?
- Methodological Answer : The reaction proceeds via nucleophilic attack at the sulfur atom, leading to desulfurization and formation of aryl-substituted thiadiazoles or phosphine sulfides. Factors like solvent polarity (e.g., DMF vs. THF) and steric hindrance from the 2,6-dichlorophenyl group influence product distribution. Mechanistic studies using ³¹P NMR and isolation of intermediates (e.g., triphenylphosphine sulfide) validate the pathway .
Q. How can researchers differentiate and characterize isomers of this compound?
- Methodological Answer : Isomeric separation requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Structural confirmation combines SCXRD for absolute configuration and differential scanning calorimetry (DSC) to assess thermal stability. For example, SCXRD of 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one isomers revealed distinct dihedral angles between the oxathiazolone and aryl rings .
Q. What experimental strategies mitigate competing pathways in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Control reaction kinetics by adjusting temperature and stoichiometry. Use time-resolved LC-MS to identify transient intermediates (e.g., ring-opened thiols). Computational modeling (DFT) predicts regioselectivity, while quenching experiments with trapping agents (e.g., methyl iodide) validate reactive species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
